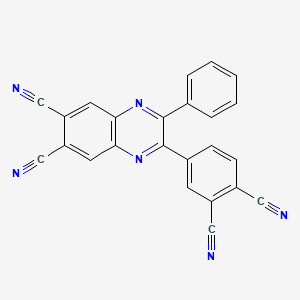
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone. For this compound, 3,4-dicyanobenzene-1,2-diamine is reacted with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions to form the quinoxaline core.
Introduction of Cyano Groups: The cyano groups are introduced through a nucleophilic substitution reaction. The quinoxaline core is treated with a suitable cyanating agent, such as copper(I) cyanide, under reflux conditions to introduce the cyano groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
作用機序
The mechanism of action of 2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and quinoxaline core play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline: Lacks the additional cyano groups at positions 6 and 7.
3-Phenylquinoxaline-6,7-dicarbonitrile: Lacks the cyano groups at positions 3 and 4.
2-Phenylquinoxaline-6,7-dicarbonitrile: Lacks the cyano groups at positions 3 and 4 and the phenyl group at position 3.
Uniqueness
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile is unique due to the presence of multiple cyano groups, which enhance its reactivity and potential applications. The combination of the quinoxaline core with the cyano groups provides a versatile scaffold for the development of new materials and bioactive compounds.
特性
CAS番号 |
356099-07-5 |
|---|---|
分子式 |
C24H10N6 |
分子量 |
382.4 g/mol |
IUPAC名 |
2-(3,4-dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C24H10N6/c25-11-17-7-6-16(8-18(17)12-26)24-23(15-4-2-1-3-5-15)29-21-9-19(13-27)20(14-28)10-22(21)30-24/h1-10H |
InChIキー |
ARJWZNCNXWRXKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC(=C(C=C4)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14166445.png)
![2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14166447.png)
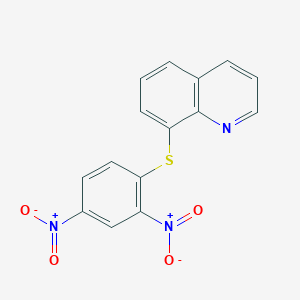

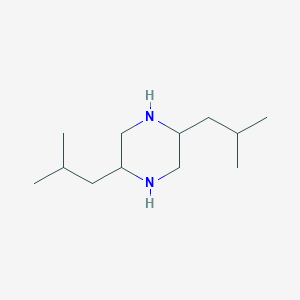
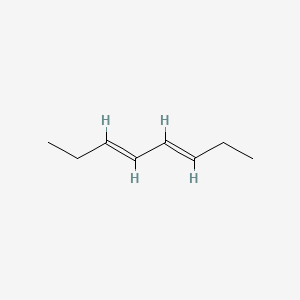
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)
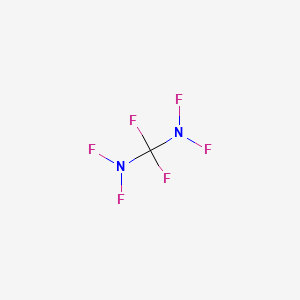
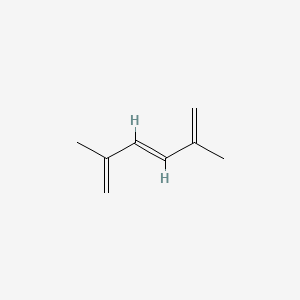
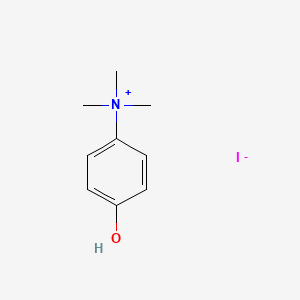
![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166508.png)
![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)
